REACTION_CXSMILES
|
CCO.CO.[BH4-].[Na+].[CH3:8][O:9][C:10]([C:12]1[C:13]2[C:14](/[CH:35]=[CH:36]/[N+:37]([O-:39])=[O:38])=[C:15]([C:22]3[CH:27]=[CH:26][C:25]([CH2:28][N:29]([C:31]([O:33][CH3:34])=[O:32])[CH3:30])=[CH:24][CH:23]=3)[NH:16][C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1)=[O:11]>O.C(O)(=O)C>[CH3:8][O:9][C:10]([C:12]1[C:13]2[C:14]([CH2:35][CH2:36][N+:37]([O-:39])=[O:38])=[C:15]([C:22]3[CH:27]=[CH:26][C:25]([CH2:28][N:29]([C:31]([O:33][CH3:34])=[O:32])[CH3:30])=[CH:24][CH:23]=3)[NH:16][C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1)=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C(=C(NC2C=C(C1)F)C1=CC=C(C=C1)CN(C)C(=O)OC)\C=C\[N+](=O)[O-]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at ˜15° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
to quench the excess of sodium borohydride
|
Type
|
CUSTOM
|
Details
|
A reddish suspension was obtained
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in a rotovap
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc (600 ml) and water (300 ml)
|
Type
|
CUSTOM
|
Details
|
Aqueous phase was separated
|
Type
|
FILTRATION
|
Details
|
The solid in organic layer was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=2C(=C(NC2C=C(C1)F)C1=CC=C(C=C1)CN(C)C(=O)OC)CC[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.94 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |